S-Acetonylcysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Acetonylcysteine: is an organic compound belonging to the class of L-cysteine-S-conjugates. It is characterized by the presence of a thio-group conjugated with L-cysteine. The compound has the chemical formula C₆H₁₁NO₃S and a molecular weight of 177.221 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Acetonylcysteine typically involves the conjugation of L-cysteine with an acetonyl group. One common method involves the reaction of L-cysteine with acetone in the presence of a suitable catalyst under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The product is typically isolated through crystallization, followed by drying and packaging .
Chemical Reactions Analysis
Types of Reactions
S-Acetonylcysteine undergoes various chemical reactions, including:
Oxidation: The thio-group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetonyl moiety can be reduced to form alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
S-Acetonylcysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of S-Acetonylcysteine involves its interaction with various molecular targets and pathways. It is known to act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound also modulates cellular signaling pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
S-Acetonylcysteine is unique among L-cysteine-S-conjugates due to its specific acetonyl group. Similar compounds include:
S-Acetylcysteine: Known for its mucolytic and antioxidant properties.
S-Methylcysteine: Studied for its potential health benefits.
S-Propylcysteine: Investigated for its role in cellular protection.
This compound stands out due to its distinct chemical structure and specific applications in research and industry.
Properties
Molecular Formula |
C6H11NO3S |
---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-oxopropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H11NO3S/c1-4(8)2-11-3-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
BYMSHHJFWDLNBG-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)CSC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(=O)CSCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.